3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Historical Context of 1,3,4-Thiadiazole Benzamide Research
The exploration of 1,3,4-thiadiazole derivatives began in the mid-20th century with the development of acetazolamide, a carbonic anhydrase inhibitor that revolutionized glaucoma treatment. This breakthrough highlighted the thiadiazole ring’s capacity to engage enzymatic targets through hydrogen bonding and hydrophobic interactions. Subsequent innovations, such as methazolamide, further demonstrated the scaffold’s versatility in drug design, particularly when conjugated with benzamide groups to enhance bioavailability and target specificity.
By the 21st century, research expanded into anticonvulsant applications, with studies revealing that 1,3,4-thiadiazole benzamides could modulate γ-aminobutyric acid (GABA) receptors by stabilizing chloride ion channels. These findings catalyzed the synthesis of derivatives bearing electron-donating and hydrophobic substituents, which improved blood-brain barrier penetration and receptor affinity. The integration of methoxy groups into benzamide frameworks, as seen in 3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, reflects a deliberate strategy to optimize electronic distribution and steric bulk for enhanced bioactivity.
Molecular Architecture of Thiadiazole-Benzamide Conjugates
The structural complexity of this compound arises from its dual pharmacophoric elements:
- Benzamide Core : The 3,4-dimethoxy substitution on the benzene ring introduces electron-donating methoxy groups, which polarize the aromatic system and facilitate hydrogen bonding with target proteins. This modification enhances solubility while maintaining lipophilicity critical for membrane permeability.
- 1,3,4-Thiadiazole Ring : The sulfur and nitrogen atoms within the thiadiazole ring create an electron-deficient heterocycle, enabling π-π stacking interactions with aromatic residues in enzyme active sites. The 5-(3-methylphenyl) substituent provides a hydrophobic domain that anchors the molecule to nonpolar binding pockets.
Table 1: Impact of Substituents on Thiadiazole-Benzamide Bioactivity
This molecular configuration enables the compound to engage diverse biological targets, including GABA_A receptors and microbial enzymes, by leveraging both electronic and steric complementarity.
Position of Target Compound Within the Broader Thiadiazole Research Landscape
This compound occupies a niche in contemporary research due to its balanced pharmacodynamic profile. Unlike earlier thiadiazole derivatives, which often prioritized either anticonvulsant or antimicrobial activity, this compound’s design allows dual applicability:
- Neurological Applications : The 3-methylphenyl group mirrors structural features of GABAergic agents, suggesting potential in epilepsy management by prolonging chloride ion channel opening.
- Antimicrobial Potential : Analogous compounds bearing halogenated aryl groups exhibit broad-spectrum activity against Gram-positive bacteria and fungi, implying that the methylphenyl substituent may confer similar properties.
Ongoing studies focus on optimizing its pharmacokinetic profile through controlled release formulations and prodrug strategies, aiming to mitigate first-pass metabolism while preserving target engagement. The compound’s versatility positions it as a candidate for multifunctional therapeutics, bridging gaps between neurology and infectious disease research.
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-5-4-6-13(9-11)17-20-21-18(25-17)19-16(22)12-7-8-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKFUSNNQWXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the desired product can vary, but they are generally in the range of 40-72% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds, including 3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, particularly breast cancer cells (e.g., MCF-7 and SK-BR-3) and lung cancer cells (e.g., A549) . The mechanism involves targeting specific receptors such as EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal growth factor Receptor 2), which are critical in cancer cell signaling pathways.
MAO Inhibition
Another area of interest is the inhibitory activity against monoamine oxidase (MAO). Compounds similar to this compound have been investigated for their potential as MAO inhibitors. These inhibitors can play a role in treating neurodegenerative diseases by modulating neurotransmitter levels .
Drug Development
The unique structural features of this compound make it a promising candidate for drug development. Its ability to selectively inhibit cancer cell proliferation while sparing healthy cells presents a valuable opportunity for targeted cancer therapies.
Agricultural Chemistry
Thiadiazole derivatives have also been explored for their potential applications in agricultural chemistry as pesticide agents. The electronic properties and hydrophobicity of these compounds can enhance their effectiveness as insecticides or fungicides .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and thiadiazole groups contribute to its ability to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of oxidative stress and modulation of inflammatory pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacological Activity Trends
- Anticancer Activity : The target compound’s 3,4-dimethoxybenzamide moiety likely enhances interactions with DNA topoisomerases or kinase domains, while the 3-methylphenyl group promotes membrane permeability. In contrast, pyridinyl analogs (e.g., compound 4c ) may exhibit reduced potency due to lower lipophilicity .
- Antioxidant Activity : Sulfonyl-linked derivatives (e.g., 9i ) demonstrate radical scavenging, attributed to the sulfonyl group’s ability to stabilize free radicals. The absence of this group in the target compound explains its lack of antioxidant effects.
- Steric and Electronic Effects : Bulky substituents like tert-butyl (compound in ) reduce metabolic clearance but may hinder target binding. Nitro groups (e.g., 9i ) increase reactivity but introduce toxicity risks.
Physicochemical Properties
- Lipophilicity : The 3-methylphenyl group in the target compound increases logP compared to pyridinyl analogs, favoring passive diffusion across cell membranes .
- Solubility : Methoxy groups improve aqueous solubility relative to chloro or nitro substituents, which are more hydrophobic .
- Stability : Hemihydrate forms (e.g., ) exhibit altered crystallinity and shelf-life compared to anhydrous analogs.
Biological Activity
3,4-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzamide core with methoxy substitutions and a thiadiazole ring, which are known to contribute to various biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula : C20H21N3O4S
Molecular Weight : 393.46 g/mol
IUPAC Name : this compound
The presence of methoxy groups and a thiadiazole moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular responses.
- Antioxidant Activity : Compounds with thiadiazole rings often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Several studies have evaluated the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Assays : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. In vitro studies have shown that derivatives can inhibit the growth of lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells with IC50 values ranging from 4.27 µg/mL to over 20 µM depending on the specific derivative tested .
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| A549 (Lung) | Thiadiazole Derivative | 15.0 |
| SK-MEL-2 (Skin) | Thiadiazole Derivative | 4.27 |
| HCT15 (Colon) | Thiadiazole Derivative | 12.57 |
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. In one study, various derivatives were screened against both Gram-positive and Gram-negative bacteria as well as fungi:
- Antibacterial Testing : The compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Sensitive |
| Escherichia coli | Sensitive |
| Aspergillus niger | Moderate |
Case Studies
- Anticancer Evaluation : A study by Alam et al. highlighted the synthesis and evaluation of a series of thiadiazole derivatives for their anticancer activity. The most active compound showed significant inhibition against multiple cancer cell lines with a focus on structure–activity relationships .
- Mechanistic Insights : Research has indicated that certain thiadiazoles induce apoptosis in cancer cells through caspase activation pathways. This suggests that compounds like this compound may trigger programmed cell death in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
